tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate
CAS No.: 1251021-76-7
Cat. No.: VC11653992
Molecular Formula: C12H20N2O4
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251021-76-7 |
|---|---|
| Molecular Formula | C12H20N2O4 |
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | tert-butyl (4aR,8aS)-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate |
| Standard InChI | InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)14-5-4-9-8(6-14)13-10(15)7-17-9/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m1/s1 |
| Standard InChI Key | CIZLHKFWSLRAIJ-BDAKNGLRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)NC(=O)CO2 |
| SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)NC(=O)CO2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)NC(=O)CO2 |
Introduction
tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b]14oxazine-6-carboxylate is a complex organic compound with a molecular formula of C12H20N2O4 and a molecular weight of 256.30 g/mol . It is classified as a heterocyclic building block, which suggests its utility in organic synthesis and pharmaceutical research . This compound is also known by several synonyms, including 1251021-76-7, MFCD17017541, and PS-16570 .
Synthesis
While specific synthesis methods for this compound are not detailed in the available literature, its structure suggests that it could be synthesized through a combination of heterocyclic ring formation and esterification reactions. The tert-butyl group is commonly used as a protecting group in organic synthesis, which can be removed under acidic conditions to reveal the carboxylic acid functionality.
Applications
As a heterocyclic building block, tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b] oxazine-6-carboxylate is likely used in the synthesis of more complex molecules, potentially including pharmaceuticals or other bioactive compounds. Its specific applications in drug discovery or other fields would depend on its chemical properties and biological activity, which are not extensively documented in the available literature.
Chemical Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume